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Vitamin K1-d7 2,3-Epoxide

Cat. No.: B1146661
CAS No.: 1795136-97-8
M. Wt: 473.74
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Description

Overview of the Vitamin K Cycle and its Biochemical Importance

The vitamin K cycle is a vital enzymatic pathway that occurs primarily in the liver and is essential for the post-translational modification of a specific group of proteins known as vitamin K-dependent proteins. ontosight.aifao.org This modification, called gamma-carboxylation, involves the conversion of glutamate (B1630785) (Glu) residues on these proteins to gamma-carboxyglutamate (B555490) (Gla). nih.govnih.gov The presence of Gla residues is crucial for the biological activity of these proteins, enabling them to bind calcium ions and interact with cell surfaces, which is fundamental for their function. fao.orgwikipedia.org

The key steps in the vitamin K cycle are as follows:

Carboxylation: The reduced form of vitamin K, vitamin K hydroquinone (B1673460), acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). wikipedia.orgwikipathways.org GGCX catalyzes the addition of a carboxyl group to glutamate residues on vitamin K-dependent proteins. nih.govhaematologica.org

Epoxidation: In a coupled reaction, as carboxylation occurs, vitamin K hydroquinone is oxidized to Vitamin K 2,3-epoxide. wikipedia.orghaematologica.org This step provides the necessary energy for the carboxylation reaction to proceed. nih.gov

Reduction: The enzyme vitamin K epoxide reductase (VKOR) then reduces Vitamin K 2,3-epoxide back to vitamin K quinone. wikipedia.orgnih.gov This enzyme is a key control point in the cycle. researchgate.net

Regeneration: Finally, vitamin K quinone is reduced back to the active vitamin K hydroquinone form, allowing the cycle to continue. ontosight.aifao.org

This continuous recycling is so efficient that it significantly minimizes the dietary requirement for vitamin K. hmdb.ca The cycle's primary importance lies in its role in hemostasis (blood clotting), where vitamin K-dependent clotting factors like prothrombin (Factor II), and Factors VII, IX, and X are activated. fao.orgnih.gov Disruptions in this cycle can lead to bleeding disorders. ontosight.ai Beyond coagulation, this pathway is also involved in bone metabolism and the prevention of vascular calcification. ontosight.aimdpi.com

The Role of Vitamin K1 2,3-Epoxide as a Central Metabolic Intermediate

Vitamin K1 2,3-epoxide is not merely a byproduct but a central metabolic intermediate in the vitamin K cycle. biomol.comcaymanchem.com It is the oxidized form of Vitamin K1 that is generated during the gamma-carboxylation of proteins. wikipedia.orghmdb.ca The formation of Vitamin K1 2,3-epoxide is intrinsically linked to the activation of vitamin K-dependent proteins; the carboxylation reaction cannot proceed unless the carboxylase enzyme can simultaneously oxidize the vitamin K hydroquinone to its epoxide form. wikipedia.orghmdb.ca

Once formed, Vitamin K1 2,3-epoxide becomes the substrate for the enzyme Vitamin K epoxide reductase (VKOR). nih.govhmdb.ca This integral membrane protein catalyzes the reduction of the epoxide back to the quinone form of vitamin K, which is a critical salvage step. nih.govresearchgate.net The efficiency of this reduction is paramount for maintaining a sufficient pool of reduced vitamin K to support ongoing carboxylation. wikipathways.org Under normal conditions, VKOR rapidly recycles the epoxide, making it typically undetectable in the blood. synnovis.co.uk However, if the action of VKOR is blocked, Vitamin K1 2,3-epoxide accumulates, serving as a sensitive marker for the inhibition of the cycle. hmdb.casynnovis.co.uk

Rationale for Deuterium (B1214612) Labeling in Vitamin K Research

Stable isotope tracers are powerful tools in metabolic research, allowing scientists to track the fate of specific molecules within complex biological systems. nih.govnih.gov By replacing some atoms of a compound with their heavier, non-radioactive isotopes (like deuterium, ¹³C, or ¹⁵N), the compound becomes "labeled." clearsynth.com These labeled molecules are chemically almost identical to their natural counterparts and are processed by the body's metabolic machinery in the same way. technologynetworks.com

The key advantage is that the mass difference allows these tracers to be distinguished and measured by analytical techniques like mass spectrometry (MS). nih.govtechnologynetworks.com This enables researchers to:

Trace metabolic pathways and determine the origin and fate of metabolites. nih.govisotope.comsilantes.com

Quantify the rates of metabolic reactions in vivo, providing dynamic information that cannot be obtained from simple concentration measurements. nih.govisotope.com

Study the impact of diseases, genetic variations, or drugs on specific metabolic pathways. nih.govisotope.com

In analytical chemistry, particularly in quantitative mass spectrometry, internal standards are essential for achieving accurate and precise measurements. scioninstruments.com An internal standard is a known amount of a compound added to a sample before analysis to correct for variations that can occur during sample preparation, extraction, and instrument analysis. clearsynth.commusechem.com

Deuterium-labeled compounds, such as Vitamin K1-d7 2,3-Epoxide, are considered the gold standard for use as internal standards in mass spectrometry for several reasons: scioninstruments.comnih.gov

Similar Physicochemical Properties: Being nearly identical to the analyte (the substance being measured), the deuterated standard behaves similarly during extraction and chromatography, ensuring that any loss of the analyte is mirrored by a proportional loss of the standard. nih.govsigmaaldrich.com

Correction for Matrix Effects: Biological samples are complex, and other molecules can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. clearsynth.comscioninstruments.com Since the labeled standard is affected by these "matrix effects" in the same way as the unlabeled analyte, it provides a reliable way to correct for these variations. clearsynth.com

Improved Accuracy and Precision: By comparing the signal of the analyte to the known concentration of the internal standard, researchers can accurately determine the analyte's concentration, compensating for instrumental drift and other sources of error. scioninstruments.commusechem.com This leads to highly reliable and reproducible data. scispace.comnih.gov

The use of a stable isotope-labeled internal standard, like Vitamin K1-d7, is crucial for the sensitive and accurate quantification of Vitamin K1 and its metabolites, which are present in very low concentrations in biological samples like plasma. nih.govresearchgate.net

Scope and Research Focus on this compound

This compound is a deuterated form of Vitamin K1 2,3-epoxide, meaning seven of its hydrogen atoms have been replaced with deuterium. medchemexpress.com This specific labeling makes it an ideal internal standard for quantitative research. The primary research focus for this compound is its application in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to precisely measure the levels of Vitamin K1 and its key metabolite, Vitamin K1 2,3-epoxide, in biological matrices. nih.govresearchgate.net

Research utilizing this labeled standard aims to:

Develop and validate highly sensitive and specific analytical methods for quantifying vitamin K metabolites. researchgate.netthermofisher.com

Investigate the pharmacodynamics of drugs that inhibit the vitamin K cycle, such as warfarin (B611796), by measuring the accumulation of Vitamin K1 2,3-epoxide relative to Vitamin K1. researchgate.net

Study vitamin K metabolism in various physiological and pathological states.

By enabling the accurate measurement of the ratio of Vitamin K1 2,3-epoxide to Vitamin K1, this labeled compound helps researchers gain a quantitative understanding of the activity of the vitamin K cycle in vivo. researchgate.net

Data Tables

Table 1: Key Enzymes of the Vitamin K Cycle

EnzymeGene (Human)FunctionCofactor/SubstrateProduct
Gamma-glutamyl carboxylaseGGCXAdds a carboxyl group to glutamate residues of specific proteins. nih.govwikipedia.orgVitamin K hydroquinone, O₂, CO₂ haematologica.orgGamma-carboxyglutamate (Gla), Vitamin K 2,3-epoxide wikipedia.org
Vitamin K epoxide reductaseVKORC1Reduces Vitamin K 2,3-epoxide back to Vitamin K quinone. wikipedia.orgnih.govVitamin K 2,3-epoxideVitamin K quinone oup.com
Vitamin K reductase(Multiple enzymes)Reduces Vitamin K quinone to the active Vitamin K hydroquinone form. ontosight.aifao.orgVitamin K quinoneVitamin K hydroquinone

Table 2: Application of Deuterium-Labeled Vitamin K in Quantitative Analysis

Analytical MethodAnalyte(s)Internal StandardMatrixKey FindingReference
LC-MS/MSVitamin K1 (Phylloquinone)Vitamin K1-d7Fruits and VegetablesEnabled sensitive and reliable quantification, correcting for matrix interferences and pretreatment losses. researchgate.net researchgate.net
HPLC-MS/MSVitamin K1, MK-4, MK-7PK-d7, MK-4-d7, MK-7-d7Human PlasmaDeveloped a rapid and easy-to-use method for quantitative determination. bevital.no bevital.no
LC-APCI-MS/MSVitamin K1, Vitamin K1 2,3-epoxideVitamin K1-d7Human PlasmaSuccessfully applied to a clinical pharmacodynamic study of warfarin, showing a negative correlation between clotting activity and the VK1O/VK1 ratio. researchgate.net researchgate.net

Properties

CAS No.

1795136-97-8

Molecular Formula

C₃₁H₃₉D₇O₃

Molecular Weight

473.74

Synonyms

1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-naphth[2,3-b]oxirene-2,7-dione-d7;  2,3-Epoxyphylloquinone-d7;  Phylloquinone-d7 Oxide;  Phylloquinone-d7 Epoxide;  Phylloquinone-2,3-epoxide-d7;  Vitamin K-d7 2,3-Epoxide;  Vitamin K-d7 E

Origin of Product

United States

Synthesis and Isotopic Characterization of Vitamin K1 D7 2,3 Epoxide

Chemical Synthetic Routes for Vitamin K1 2,3-Epoxide

The synthesis of Vitamin K1 2,3-epoxide from its precursor, Vitamin K1 (phylloquinone), involves the targeted oxidation of the 2,3-double bond of the naphthoquinone ring. This transformation converts the quinone into an epoxide while leaving the phytyl side chain and the aromatic portion of the ring system intact.

A common and effective method for this epoxidation is the use of an alkaline peroxide solution. The reaction typically involves treating Vitamin K1 with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium carbonate, in an appropriate solvent system like ethanol (B145695). The nucleophilic hydroperoxide anion, generated in situ, attacks the electron-deficient 2,3-double bond of the naphthoquinone ring, leading to the formation of the epoxide. This method is well-established for the epoxidation of 2-methyl-1,4-naphthoquinone derivatives. nih.gov

Strategies for Site-Specific Deuterium (B1214612) Labeling of Vitamin K1-d7 2,3-Epoxide

The synthesis of the target molecule begins with the preparation of the isotopically labeled precursor, Vitamin K1-d7. The designation "d7" specifies the incorporation of seven deuterium atoms at precise locations within the molecule.

The commercially available internal standard, Vitamin K1-d7, is specifically labeled as 2-(methyl-d3)-3-phytyl-1,4-naphthalenedione-5,6,7,8-d4. caymanchem.com This labeling pattern requires a synthetic strategy that builds the molecule from deuterated precursors.

Deuteration of the Aromatic Ring (d4): The synthesis would begin with a perdeuterated naphthalene-d8 (B43038) precursor. Through a series of reactions, 2-methylnaphthalene-d7 is synthesized. Oxidation of 2-methylnaphthalene-d7, for instance using chromic acid, yields 2-methyl-1,4-naphthoquinone with four deuterium atoms on the benzo ring (positions 5, 6, 7, and 8). google.comgoogle.com

Deuteration of the Methyl Group (d3): The three deuterium atoms on the methyl group at the C2 position are introduced by using a deuterated methylating agent (e.g., CD₃I or (CD₃)₂SO₄) during the construction of the 2-methyl-1,4-naphthoquinone core.

Once the d7-labeled menadione (B1676200) (2-methyl-1,4-naphthoquinone) core is synthesized, the final step in forming Vitamin K1-d7 is the attachment of the phytyl side chain at the C3 position. This is typically achieved through coupling reactions, such as Friedel-Crafts alkylation or metal-mediated cross-coupling, using phytyl bromide or a related derivative. mdpi.com

Although the target molecule is specifically labeled on the naphthoquinone moiety, deuteration of the phytyl side chain is a relevant strategy for synthesizing other isotopic analogs of Vitamin K1. Introducing deuterium into the long, aliphatic phytyl chain can be accomplished through several methods:

Catalytic H-D Exchange: Using heterogeneous catalysts like Palladium on carbon (Pd/C) in the presence of D₂O or D₂ gas allows for the exchange of hydrogen atoms for deuterium at various positions. nih.gov This method can be applied to phytol (B49457) or phytyl bromide precursors, though controlling the specific sites of labeling can be challenging.

Synthesis from Deuterated Building Blocks: A more controlled approach involves the chemical synthesis of the phytyl chain from smaller, deuterated isoprenoid building blocks. This allows for the precise placement of deuterium atoms at specific carbons along the chain.

Reduction of Unsaturated Precursors: If a phytyl precursor with double or triple bonds is available, catalytic deuteration using D₂ gas and a catalyst (e.g., Wilkinson's catalyst) can be used to introduce deuterium atoms across these bonds.

Purification and Spectroscopic Characterization of Deuterated Epoxide Analogs

Following the epoxidation of Vitamin K1-d7, the resulting product, this compound, must be rigorously purified and characterized to confirm its identity, isotopic enrichment, and chemical purity.

Purification is typically achieved using chromatographic techniques. Normal-phase High-Performance Liquid Chromatography (HPLC) on a silica (B1680970) column is highly effective for separating Vitamin K1, its isomers, and its epoxide metabolite. thermofisher.com A mobile phase consisting of a nonpolar solvent like heptane (B126788) with small amounts of a polar modifier such as diisopropyl ether is commonly used. thermofisher.com A two-step purification process, involving an initial separation on a silica column followed by a second purification on a reversed-phase (e.g., C18) column, can also be employed to achieve high purity. gerli.com

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the definitive technique for confirming the molecular weight and assessing the isotopic purity of the synthesized compound. nih.govnih.gov

The molecular weight of unlabeled Vitamin K1 is 450.7 g/mol , and its corresponding 2,3-epoxide is 466.7 g/mol , reflecting the addition of one oxygen atom. caymanchem.comcaymanchem.com The deuterated precursor, Vitamin K1-d7, has a molecular weight of approximately 457.7 g/mol . caymanchem.com Therefore, the expected molecular weight for this compound is approximately 473.7 g/mol .

MS analysis confirms the successful synthesis by identifying the molecular ion peak at the expected mass-to-charge ratio (m/z). Furthermore, it is used to determine the isotopic enrichment by measuring the abundance of the target M+7 ion relative to the unlabeled (M+0) and other isotopologue peaks. For use as an internal standard, an isotopic purity of ≥98-99% is typically required. caymanchem.com

Table 1: Expected Mass Data for Vitamin K1 Analogs

CompoundMolecular FormulaMonoisotopic Mass (Da)Notes
Vitamin K1C₃₁H₄₆O₂450.3498Unlabeled precursor
Vitamin K1 2,3-EpoxideC₃₁H₄₆O₃466.3447Addition of one oxygen atom (+16 Da)
Vitamin K1-d7C₃₁H₃₉D₇O₂457.3938Replacement of 7 H with 7 D (+7 Da)
This compoundC₃₁H₃₉D₇O₃473.3888Target compound

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the precise location of the deuterium labels and verifying the structural integrity of the final product. Both ¹H (proton) and ²H (deuterium) NMR are employed.

In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the aromatic protons (typically found at δ ≈ 7.7-8.1 ppm) and the C2-methyl protons (δ ≈ 2.2 ppm in the Vitamin K1 precursor) provides direct evidence of successful deuteration at these sites. chemicalbook.com The formation of the epoxide ring results in the disappearance of the vinyl proton signal from the phytyl chain's first double bond and a characteristic upfield shift of the remaining protons near the newly formed stereocenters.

²H NMR spectroscopy can be used as a complementary technique. It exclusively detects deuterium nuclei, so a spectrum of this compound would show signals only at the chemical shifts corresponding to the deuterated positions, providing unambiguous confirmation of the labeling sites. wikipedia.org

Table 2: Key ¹H NMR Chemical Shift Comparison (Illustrative)

Proton GroupApprox. δ in Vitamin K1 (ppm)Expected Signal in Vitamin K1-d7 Epoxide
Aromatic (Naphthoquinone)7.7 - 8.1Absent (Replaced by Deuterium)
C2-Methyl~2.2Absent (Replaced by Deuterium)
C3-Phytyl (Vinyl H)~5.0Shifted/Modified due to epoxidation
C3-Phytyl (Allylic CH₂)~3.4Shifted/Modified due to epoxidation
Note: Chemical shifts (δ) are approximate and depend on the solvent and instrument. Data for Vitamin K1 is based on published spectra. chemicalbook.com

Enzymology of Vitamin K Epoxide Reductase Vkor and Its Interaction with Vitamin K1 D7 2,3 Epoxide

Molecular and Functional Characterization of Vitamin K Epoxide Reductase (VKOR)

Vitamin K epoxide reductase (VKOR) is a crucial integral membrane enzyme that plays a central role in the vitamin K cycle. nih.govnih.gov Its primary function is to catalyze the reduction of vitamin K 2,3-epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone (B1673460). nih.govnih.gov This hydroquinone form is the essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is responsible for the post-translational modification of vitamin K-dependent proteins, including several blood coagulation factors. nih.govnih.gov

Identification and Gene Encoding (e.g., VKORC1)

The gene encoding the warfarin-sensitive vitamin K epoxide reductase was identified as VKORC1 (Vitamin K Epoxide Reductase Complex Subunit 1). wikipedia.org This discovery was a significant breakthrough in understanding the molecular basis of the vitamin K cycle and the mechanism of action of coumarin (B35378) anticoagulants like warfarin (B611796). The human VKORC1 gene is located on chromosome 16 and encodes a small protein of 163 amino acids. nih.gov A paralogous gene, VKORC1L1, also exists and encodes a protein with VKOR activity, though its physiological role and tissue distribution differ from VKORC1. nih.gov

Subcellular Localization and Membrane Topology of VKOR

VKORC1 is localized to the membrane of the endoplasmic reticulum (ER). wikipedia.org This subcellular localization is critical for its function, as it allows for close interaction with GGCX, which is also an ER-resident protein. nih.gov The membrane topology of VKOR has been a subject of investigation, with initial models proposing three transmembrane domains. nih.gov However, more recent evidence from large-scale functional data and evolutionary coupling analysis supports a four-transmembrane domain topology. nih.govelifesciences.org In this model, both the N-terminus and the C-terminus of the protein are located in the cytoplasm, and the active site residues are situated within the transmembrane domains, facing the ER lumen. nih.govnih.gov

Table 1: Molecular Characteristics of Human VKORC1

FeatureDescription
Gene VKORC1
Protein Vitamin K Epoxide Reductase Complex Subunit 1
Number of Amino Acids 163
Subcellular Localization Endoplasmic Reticulum Membrane
Proposed Topology Four Transmembrane Domains

Enzymatic Mechanism of Epoxide Reduction

The reduction of vitamin K epoxide by VKOR is a key step in regenerating the active form of vitamin K. nih.gov This enzymatic reaction is a thiol-dependent reduction, involving critical cysteine residues within the enzyme's active site. nih.gov

Role of Cysteine Residues in VKOR Catalysis

The catalytic activity of VKOR is dependent on a CXXC motif located in its active site. nih.gov In human VKORC1, these critical residues are Cysteine-132 and Cysteine-135. nih.gov These two cysteine residues form a disulfide bond that must be reduced for the enzyme to become active. nih.gov The reduced sulfhydryl groups of these cysteines then participate in the reduction of the vitamin K epoxide. nih.gov During the catalytic cycle, these cysteines are re-oxidized to a disulfide bond. nih.gov In addition to the CXXC motif, other conserved cysteine residues, located in a loop region outside the transmembrane domain, are thought to be involved in relaying electrons to the active site, thus regenerating its reductive capacity. wikipedia.org However, studies have shown that of the four conserved cysteines, only three are absolutely required for its function. nih.gov

Proposed Redox States and Electron Transfer Pathways within VKOR

The enzymatic cycle of VKOR involves a series of redox state changes. It is proposed that the enzyme cycles between an oxidized (disulfide) state and a reduced (dithiol) state. nih.gov The reduction of the active site disulfide is a prerequisite for catalysis. The physiological reductant for VKOR has been a topic of ongoing research, with thioredoxin-like proteins proposed to act as electron donors. wikipedia.org The electron transfer pathway is thought to involve the luminal loop cysteines, which accept electrons from a redox partner and transfer them to the CXXC motif in the active site. wikipedia.org Recent studies suggest that a significant fraction of cellular VKOR exists in an intermediate redox state, and that warfarin may exert its inhibitory effect by trapping the enzyme in this state. nih.gov

Table 2: Key Cysteine Residues in Human VKORC1 Catalysis

Cysteine ResidueLocationProposed Role
Cys132 Active Site (CXXC motif)Direct involvement in substrate reduction
Cys135 Active Site (CXXC motif)Direct involvement in substrate reduction
Other Conserved Cysteines Luminal LoopElectron relay for active site regeneration

Substrate Recognition and Binding Affinity of VKOR for Vitamin K1 2,3-Epoxide and its Deuterated Analog

The active site of VKOR is designed to specifically recognize and bind its substrate, vitamin K1 2,3-epoxide. drugbank.com The binding is a critical step that precedes the chemical reduction. While detailed structural information on the enzyme-substrate complex is still being elucidated, mutagenesis studies have identified key amino acid residues that are important for substrate binding and the subsequent catalytic activity. nih.gov

Currently, there is a lack of specific research in the public domain that directly compares the binding affinity and enzymatic kinetics of Vitamin K1 2,3-Epoxide with its deuterated analog, Vitamin K1-d7 2,3-Epoxide, in their interaction with VKOR. Such studies, often involving kinetic isotope effect analysis, would be invaluable in providing a deeper understanding of the reaction mechanism, particularly the rate-limiting steps of the enzymatic reduction.

For the non-deuterated Vitamin K1 2,3-epoxide, it is understood that the interaction with VKOR is a highly specific process. The enzyme recognizes the structural features of the vitamin K epoxide molecule, allowing for its proper orientation within the active site for the reductive attack by the cysteine thiolates. The efficiency of this binding and the subsequent catalytic conversion can be influenced by mutations within the VKORC1 gene, which can lead to conditions such as warfarin resistance or vitamin K-dependent clotting factor deficiency. nih.gov

Identification and Characterization of Physiological Reductants and Protein Partners for VKOR

The catalytic cycle of VKOR involves the reduction of an active site disulfide bond, which requires electrons from a physiological reductant. nih.gov For a long time, the identity of this physiological redox partner remained a significant question in the field. nih.gov However, research has shown that VKOR likely receives reducing equivalents from a thioredoxin (Trx)-like protein located in the lumen of the endoplasmic reticulum (ER). nih.govpnas.org

The proposed electron transfer pathway involves the formation of a transient mixed disulfide bond between a cysteine residue in the luminal loop of human VKOR (Cys43) and a cysteine in the active site of the Trx-like partner protein. nih.gov Extensive screening of mammalian Trx-like ER proteins has identified specific partners for human VKOR.

Key findings on VKOR's protein partners include:

TMX: This ER membrane-anchored Trx-like protein interacts strongly with VKOR. The membrane anchor of TMX is thought to position its Trx-like domain optimally for catalysis, a mechanism supported by the structure of bacterial VKOR homologs which are often fused to a membrane-anchored Trx-like domain. nih.govpnas.org

TMX4 and ERp18: Weaker interactions have been observed with TMX4, a close relative of TMX, and ERp18, another Trx-like protein in the ER. nih.govpnas.org

These findings collectively indicate that VKOR preferentially interacts with membrane-bound Trx-like redox partners, a mechanism that appears to be conserved from bacteria to humans. nih.govpnas.org

Mechanistic Studies of VKOR Inhibition by Anticoagulants (e.g., Warfarin) Using this compound

The enzyme VKOR is the molecular target of coumarin-based oral anticoagulants, most notably warfarin. nih.govresearchgate.net Warfarin inhibits VKOR, leading to a depletion of the reduced vitamin K hydroquinone cofactor. researchgate.net This, in turn, impairs the γ-carboxylation of vitamin K-dependent clotting factors, resulting in the anticoagulant effect. researchgate.netyoutube.com this compound is an invaluable substrate for in vitro studies investigating the precise mechanisms of this inhibition. For decades, characterizing the inhibition kinetics was challenging because the intramembrane enzyme often becomes insensitive to warfarin in vitro. nih.govresearchgate.net Stabilization of the enzyme's native conformation, for instance by preserving it in ER-enriched microsomes or using specific mild detergents, and the use of a native reductant like glutathione, have been crucial for obtaining meaningful kinetic data. nih.govnih.gov

The nature of warfarin's interaction with the VKOR active site has been a subject of extensive research, with evidence pointing towards a competitive inhibition mechanism. nih.gov Studies have shown that increasing amounts of vitamin K can release warfarin from a purified VKORC1-warfarin complex, indicating that the substrate and inhibitor compete for binding. nih.gov

Molecular modeling and mutagenesis studies have identified several key amino acid residues within VKOR that are critical for warfarin binding:

Tyrosine 139 (Y139): This residue is part of a proposed TY139A warfarin-binding motif. Molecular dynamics simulations have revealed a T-shaped stacking interaction between the aromatic ring of Y139 and warfarin. ashpublications.orgnih.gov Mutations at this position are known to cause significant warfarin resistance. nih.gov

Phenylalanine 55 (F55): This residue is believed to be part of a shared binding site for both vitamin K and warfarin, providing a structural basis for their competition. researchgate.net

Tyrosine 25 (Y25) and Alanine 26 (A26): These residues are also thought to be essential for stabilizing warfarin binding within the enzyme's active site pocket. ashpublications.orgnih.gov

The interaction is reversible, and the binding of warfarin to VKOR induces conformational changes, leading to the opening of a dynamic binding pocket. ashpublications.orgnih.gov

Kinetic analyses performed under conditions that maintain the enzyme's warfarin sensitivity have revealed that warfarin is a tight-binding inhibitor of VKOR. nih.govnih.gov This means that the concentration of the inhibitor required for significant inhibition is close to the concentration of the enzyme itself. nih.gov

Key kinetic characteristics of VKOR inhibition by warfarin include:

Tight-Binding Inhibition: The data from inhibition assays are often fitted using the Morrison equation, which is appropriate for tight-binding inhibitors and allows for the determination of a nanomolar inhibition constant (Ki). nih.gov

Stoichiometric Inhibition: In some conditions, the half-maximal inhibitory concentration (IC50) of warfarin is approximately half of the enzyme concentration, suggesting a near stoichiometric (1:1) binding relationship. nih.govnih.gov

Uncoupling of Reductive Steps: VKORC1 performs two sequential reductions: from vitamin K epoxide (KO) to quinone (K), and then from K to hydroquinone (KH2). nih.gov Studies analyzing these two steps independently have shown that warfarin can uncouple these reactions. Carboxylation that depends on the full reduction of KO is inhibited much more strongly by warfarin than the individual reduction steps, suggesting that the inhibitor disrupts the efficient channeling of the intermediate within the enzyme. nih.gov

Kinetic ParameterDescriptionFindingCitation
Inhibition Type The nature of the interaction between the inhibitor and the enzyme.Competitive, Reversible, Tight-Binding nih.govnih.gov
Inhibition Constant (Ki) A measure of the inhibitor's potency.Nanomolar range nih.gov
IC50 vs. [Enzyme] The relationship between the half-maximal inhibitory concentration and the enzyme concentration.IC50 can be close to the enzyme concentration, indicating stoichiometric binding. nih.govnih.gov
Mechanism The specific effect of the inhibitor on the catalytic cycle.Warfarin can uncouple the two reductive steps (KO → K and K → KH2) catalyzed by VKORC1. nih.gov

Functional Impact of Genetic Polymorphisms in VKOR on this compound Metabolism in vitro

Significant inter-individual variability in the dose of warfarin required for effective anticoagulation is largely explained by genetic polymorphisms in the VKORC1 gene. medlineplus.govmedlineplus.gov These genetic variations alter the expression or structure of the VKORC1 enzyme, thereby affecting its activity and its sensitivity to warfarin. medlineplus.govmedlineplus.gov In vitro studies using substrates like this compound are essential for characterizing the functional consequences of these polymorphisms.

The most clinically relevant VKORC1 polymorphisms lead to either warfarin sensitivity or resistance:

Warfarin Sensitivity: A common polymorphism, -1639G>A (also known as VKORC1A), is located in the promoter region of the gene. medlineplus.govmedlineplus.gov This change leads to reduced transcription of the VKORC1 gene, resulting in lower levels of the VKORC1 enzyme. medlineplus.govyoutube.com Consequently, a lower dose of warfarin is needed to inhibit the available enzyme, leading to warfarin sensitivity. medlineplus.govmedlineplus.gov This polymorphism is particularly common in individuals of Asian and European descent. medlineplus.govyoutube.com

Warfarin Resistance: Several missense mutations in the coding region of VKORC1 have been identified in individuals who require unusually high doses of warfarin. A common example is the Asp36Tyr (D36Y) variant. medlineplus.govmedlineplus.gov This amino acid substitution results in an enzyme with a significantly decreased binding affinity for warfarin, while having a lesser effect on its ability to bind and reduce vitamin K epoxide. ashpublications.orgmedlineplus.gov Therefore, a much higher concentration of the drug is required to achieve the desired level of inhibition. medlineplus.gov Other mutations, such as those at the Y139 residue, also confer warfarin resistance. nih.gov

VKORC1 PolymorphismLocationConsequencePhenotypeCitation
-1639G>A PromoterReduced VKORC1 expressionWarfarin Sensitivity medlineplus.govmedlineplus.gov
Asp36Tyr (D36Y) Coding RegionDecreased warfarin binding affinityWarfarin Resistance medlineplus.govmedlineplus.gov
Tyr139His/Phe (Y139H/F) Coding RegionAltered warfarin binding siteWarfarin Resistance nih.gov

Metabolic Pathways and Biotransformation of Vitamin K1 D7 2,3 Epoxide

Role as an Intermediate in the Hepatic Vitamin K Cycle

The liver is the primary site for the vitamin K cycle, a crucial pathway for the post-translational modification of vitamin K-dependent proteins essential for blood coagulation and bone metabolism. smpdb.caresearchgate.net Vitamin K1 2,3-epoxide is a key intermediate in this cycle. hmdb.cacaymanchem.com The reduced form of vitamin K, hydroquinone (B1673460), is a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). smpdb.canih.gov During the carboxylation of specific glutamic acid residues on proteins to form gamma-carboxyglutamic acid (Gla), vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide. hmdb.canih.govlibretexts.org Vitamin K1-d7 2,3-epoxide, when introduced into this system, follows the same pathway, allowing researchers to track its conversion back to vitamin K1 and its subsequent reentry into the cycle.

The use of isotopically labeled compounds like this compound has been instrumental in delineating the steps of the vitamin K cycle. This cycle involves the sequential conversion of vitamin K quinone to hydroquinone, then to the epoxide, and back to the quinone form. youtube.comresearchgate.net Studies utilizing deuterated forms of vitamin K have confirmed this cyclic interconversion. nih.govnih.gov Vitamin K epoxide reductase (VKOR) is the key enzyme responsible for reducing vitamin K 2,3-epoxide back to vitamin K quinone, a critical step for sustaining the vitamin K pool. researchgate.netnih.govnih.govresearchgate.net The deuterated label on this compound allows for its unambiguous identification and quantification by mass spectrometry, enabling researchers to follow its metabolic fate and measure the rates of interconversion within the cycle.

Extra-hepatic Metabolism and Interconversion Studies using this compound

While the liver is central to vitamin K metabolism, extra-hepatic tissues also play a significant role in the biotransformation of vitamin K. researchgate.net Isotopic tracing studies have been pivotal in understanding these tissue-specific processes.

Studies have shown that vitamin K is distributed to various extra-hepatic tissues, and its metabolism can differ from that in the liver. arvojournals.org Research using deuterated phylloquinone demonstrated tissue-specific differences in its conversion to menaquinone-4 (MK-4). nih.gov While direct studies on the tissue-specific distribution of this compound are not extensively detailed in the provided results, it is understood that as a metabolite of Vitamin K1-d7, its presence and further metabolism would also exhibit tissue-specific variations. For instance, high concentrations of MK-4, a downstream product of vitamin K1 metabolism, are found in tissues like the brain, kidney, and pancreas. researchgate.netfda.gov.tw

A significant area of vitamin K research has been the elucidation of the conversion of dietary phylloquinone (vitamin K1) to menaquinone-4 (MK-4), which is the predominant form of vitamin K in many extra-hepatic tissues. researchgate.netnih.gov The use of deuterium-labeled vitamin K1 has been crucial in proving this conversion pathway. nih.govresearchgate.netnih.gov These studies have shown that the phytyl side chain of vitamin K1 is removed and replaced with a geranylgeranyl group to form MK-4. nih.govresearchgate.net Menadione (B1676200) is considered a key intermediate in this process. nih.govnih.gov

The enzyme responsible for the final step in the conversion of vitamin K1 to MK-4 has been identified as UbiA prenyltransferase domain-containing protein 1 (UBIAD1). fda.gov.twreactome.orgnih.gov Studies using deuterium-labeled vitamin K derivatives in cell cultures have demonstrated that inhibiting UBIAD1 blocks the synthesis of deuterated MK-4. fda.gov.tw UBIAD1 catalyzes the prenylation of menadione with a geranylgeranyl group, forming MK-4. reactome.orgresearchgate.net Therefore, while this compound is an intermediate in the primary vitamin K cycle, the deuterated menadione derived from the metabolism of Vitamin K1-d7 would serve as a substrate for UBIAD1 in the synthesis of deuterated MK-4 in extra-hepatic tissues.

Conversion of Vitamin K1 to Menaquinone-4 (MK-4) via Deuterated Intermediates

Mechanistic Insights into Side Chain Modification

The biotransformation of this compound involves a critical step of side chain modification, primarily the conversion to menaquinone-4 (MK-4), a vital vitamin K2 vitamer. This conversion is not a direct remodeling of the phytyl side chain but rather a process of removal and replacement.

The prevailing mechanism for this conversion involves the enzymatic cleavage of the deuterated phytyl side chain from the naphthoquinone ring of Vitamin K1, and by extension its epoxide metabolite, to yield menadione (Vitamin K3) as an intermediate. nih.govnih.govnih.govdrugbank.com Subsequently, a new, unsaturated geranylgeranyl side chain is attached to the menadione core to form MK-4. nih.gov

The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) has been identified as a key player in this metabolic process. researchgate.netnih.govnih.govelifesciences.orgjst.go.jp While initially characterized as a prenyltransferase responsible for the attachment of the geranylgeranyl group to menadione, evidence suggests it may also be involved in the initial cleavage of the phytyl side chain from phylloquinone. nih.govresearchgate.net However, the precise mechanism and the potential involvement of other enzymes in the side chain cleavage remain an area of active investigation.

Studies utilizing deuterium-labeled phylloquinone have been instrumental in elucidating this pathway. When deuterated phylloquinone is administered, the resulting MK-4 found in tissues contains an unlabeled geranylgeranyl side chain, confirming that the original deuterated phytyl side chain is completely removed and replaced. nih.gov This indicates that the deuterium (B1214612) label on the phytyl side chain of this compound would be lost during this conversion to MK-4.

The electron deficiency at the C-1' position of the phytyl side chain is thought to be important for the cleavage reaction. nih.gov It is hypothesized that this electron-deficient carbon is susceptible to nucleophilic attack by a side-chain cleavage enzyme. nih.gov While the presence of deuterium atoms on the side chain could theoretically introduce a kinetic isotope effect, potentially slowing down the cleavage rate, specific studies on the impact of d7 labeling on the efficiency of this enzymatic process are not yet available. researchgate.net

Biotransformation in Various Biological Models

The metabolic fate of this compound has been investigated in various biological models, from cell cultures to whole animal systems, providing valuable insights into its uptake, conversion, and tissue distribution.

In vitro Cellular Uptake and Metabolic Fate Studies

In vitro studies using cultured human cell lines, such as the human hepatoma cell line HepG2 and the human osteosarcoma cell line MG-63, have been employed to investigate the cellular uptake and metabolism of vitamin K1 and its metabolites. nih.gov These studies have demonstrated that menaquinone-4 (MK-4) is more rapidly and extensively absorbed into these cells and converted to its epoxide form compared to phylloquinone (PK). nih.gov

While specific studies utilizing this compound are limited, research with isotopically labeled phylloquinone provides a strong basis for understanding its metabolic fate at the cellular level. Following uptake, this compound would be subject to the action of intracellular reductases, primarily the vitamin K epoxide reductase (VKOR), which would reduce it back to Vitamin K1-d7 quinone. youtube.comashpublications.orgsemanticscholar.org This regenerated Vitamin K1-d7 can then enter the vitamin K cycle to participate in gamma-carboxylation reactions or undergo side chain cleavage to form menadione, which is subsequently converted to MK-4. nih.gov

The table below summarizes findings from a comparative in vitro study on the uptake and metabolism of phylloquinone and menaquinone-4, which can be extrapolated to their deuterated and epoxidated forms.

Cell LineVitamin K FormCellular UptakeMetabolic Conversion to Epoxide
HepG2 Phylloquinone (PK)ModerateModerate
Menaquinone-4 (MK-4)HighHigh
MG-63 Phylloquinone (PK)LowLow
Menaquinone-4 (MK-4)HighHigh

Data adapted from comparative studies of isotopically labeled vitamin K forms. nih.gov

In vivo (Animal Model) Tracing of Deuterated Metabolites

Animal models, particularly rats, have been crucial in tracing the in vivo metabolic fate of deuterated vitamin K1. nih.gov These studies have provided definitive evidence for the tissue-specific conversion of phylloquinone to menaquinone-4 (MK-4).

Following oral administration of deuterium-labeled phylloquinone (d4-PK) to rats, deuterated MK-4 (d4-MK-4) was detected in various tissues, indicating that the conversion process occurs in multiple locations throughout the body. nih.gov This conversion from Vitamin K1-d7 would involve the reduction of the epoxide, followed by the cleavage of the d7-phytyl side chain and subsequent geranylation to form unlabeled MK-4. The detection of deuterated menadione in urine further supports its role as a circulating intermediate in this pathway. researchgate.net

The table below presents data from a study in Fischer 344 rats fed a diet containing deuterium-labeled phylloquinone, illustrating the tissue-specific presence of the deuterated parent compound and its converted metabolite.

TissueDeuterated Phylloquinone (d4-PK) Concentration (pmol/g)Deuterated Menaquinone-4 (d4-MK-4) Concentration (pmol/g)
Liver 25.8 ± 3.51.2 ± 0.2
Brain 2.1 ± 0.34.5 ± 0.6
Pancreas 1.8 ± 0.28.9 ± 1.1
Fat 15.7 ± 2.11.5 ± 0.2
Kidney 1.9 ± 0.32.1 ± 0.3

Data represents mean ± SEM from rats fed a diet containing deuterium-labeled phylloquinone for 7 days. Adapted from studies on deuterated phylloquinone metabolism in rats. nih.gov

These in vivo studies, facilitated by the use of stable isotope labeling and sensitive detection methods like gas chromatography/mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS), have been fundamental in constructing our current understanding of the complex metabolic pathways of vitamin K1 and its metabolites. nih.govnih.govnih.govresearchgate.net

Advanced Analytical Methodologies for Research Quantification of Vitamin K1 D7 2,3 Epoxide

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of vitamin K analogs, including Vitamin K1-d7 2,3-Epoxide. This is due to its high selectivity, sensitivity, and ability to handle complex biological samples. The development of robust LC-MS/MS methods involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Effective chromatographic separation is critical to distinguish this compound from its endogenous, unlabeled counterpart (Vitamin K1 2,3-epoxide) and other matrix components that could interfere with accurate quantification. Reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed technique. nih.govresearchgate.net

Several types of stationary phases have been utilized to achieve optimal separation. C18 columns are frequently used for the analysis of vitamin K compounds. nih.govnih.gov For enhanced separation of vitamin K isomers and related compounds, other column chemistries have been explored. For instance, a Synergi Hydro-RP column has been successfully used for the chromatographic separation of Vitamin K1 and its epoxide from isobaric interferences under reversed-phase conditions with isocratic elution. nih.gov Another approach involves the use of an atypical fluorinated reversed-phase column, which has demonstrated good performance in separating various vitamin K metabolites. nih.govresearchgate.net For separating the cis and trans isomers of Vitamin K1, C30 columns have been shown to be effective. researchgate.net

The mobile phase composition is another critical factor. Typically, a binary gradient system consisting of methanol (B129727) and water, often with additives like formic acid, is used. bevital.no The gradient elution allows for the efficient separation of compounds with varying polarities. A logarithmic methanol gradient has been shown to contribute to the good performance of the method. nih.govresearchgate.net The flow rate and column temperature are also optimized to ensure sharp peaks and reproducible retention times. bevital.no

Table 1: Examples of Chromatographic Conditions for Vitamin K Analysis

Parameter Condition 1 Condition 2 Condition 3
Column C18 Synergi Hydro-RP (150 mm × 4.6 mm, 4 μm) nih.gov Atypical fluorinated reversed-phase nih.govresearchgate.net
Mobile Phase Methanol/water with formic acid bevital.no Isocratic elution nih.gov Logarithmic methanol gradient nih.govresearchgate.net
Flow Rate Gradient flow rate (e.g., 0.4 mL/min to 0.7 mL/min) bevital.no Not specified Not specified

| Column Temperature | 50 °C bevital.no | Not specified | Not specified |

Tandem mass spectrometry provides a high degree of selectivity and sensitivity for the detection of this compound. The choice of ionization source is a key consideration. Atmospheric pressure chemical ionization (APCI) has been shown to be more sensitive than electrospray ionization (ESI) for vitamin K1 analysis. nih.gov However, ESI is also utilized in various methods. fishersci.com

Detection is typically performed in the multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion and a corresponding product ion for the analyte. nih.govnih.gov This technique significantly reduces background noise and enhances the signal-to-noise ratio. For Vitamin K1 2,3-epoxide, a selective reaction monitoring (SRM) transition of m/z = 467.5→161.2 has been reported in positive APCI mode. nih.gov Given that this compound is a deuterated analog, its precursor and product ions will have a higher mass-to-charge ratio corresponding to the number of deuterium (B1214612) atoms.

Table 2: Illustrative MS/MS Transitions for Vitamin K Analogs

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Vitamin K1 451.5 187.3 APCI Positive nih.gov
Vitamin K1 2,3-Epoxide 467.5 161.2 APCI Positive nih.gov

Application of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the use of a stable isotope-labeled internal standard. This method is considered the most accurate for quantifying analytes in complex matrices because the internal standard behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, thus compensating for any losses or variations. researchgate.net

In the context of vitamin K research, deuterated analogs such as Vitamin K1-d7 are commonly used as internal standards for the quantification of endogenous Vitamin K1. nih.govcaymanchem.com Similarly, this compound serves as the ideal internal standard for the quantification of the endogenous metabolite, Vitamin K1 2,3-epoxide. medchemexpress.com By adding a known amount of this compound to the sample at the beginning of the analytical process, any variability in extraction recovery or instrument response can be corrected for by measuring the ratio of the analyte to the internal standard.

To ensure quantitative accuracy, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. karger.com These standards are typically prepared in the same biological matrix as the samples to be analyzed (e.g., plasma, serum) to account for matrix effects. fishersci.com

Sample Preparation Techniques for Diverse Research Matrices

The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances such as lipids and proteins, and concentrate the analyte before LC-MS/MS analysis. nih.gov Common biological matrices for vitamin K analysis include human serum, plasma, and blood. nih.gov

Several techniques are employed for sample preparation:

Protein Precipitation (PP): This is a rapid and simple method where a solvent like acetonitrile (B52724) or ethanol (B145695) is added to the sample to precipitate proteins. nih.govkarger.com While effective for initial cleanup, it may not be sufficient to remove all interfering compounds. nih.gov

Liquid-Liquid Extraction (LLE): Due to the lipophilic nature of vitamin K compounds, LLE is a widely used technique. nih.gov Solvents such as hexane (B92381), cyclohexane, and isooctane are commonly used to extract the analyte from the aqueous biological matrix. nih.govnih.gov For example, a single-step extraction with cyclohexane has been used for plasma samples. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup compared to PP and LLE. nih.gov Silica-based or C18 SPE cartridges can be used to retain the analyte while interfering substances are washed away. gerli.com The vitamin K-rich fraction is then eluted with an appropriate solvent mixture. gerli.com

Often, a combination of these techniques is used to achieve the desired sample purity. nih.gov For instance, protein precipitation might be followed by LLE or SPE. researchgate.net The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity of the assay.

Extraction from Cell Lysates and Culture Media

The extraction of this compound from in vitro systems like cell lysates and culture media is a critical first step to remove proteins and other interfering substances.

Cell Lysates: For intracellular analysis, cells are first harvested and subjected to lysis using methods such as sonication or freeze-thaw cycles in a suitable buffer. The resulting homogenate then undergoes protein precipitation, commonly achieved by adding a cold organic solvent like acetonitrile or ethanol. thermofisher.comresearchgate.net This step denatures and precipitates the majority of proteins. Following centrifugation to pellet the precipitated proteins, the supernatant, containing the analyte, is collected for further purification, typically by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov

Culture Media: To measure the secreted or extracellular concentration, the culture medium is separated from the cells. A direct protein precipitation step is usually sufficient, followed by LLE. nih.gov Hexane is a frequently used solvent for LLE due to the high lipophilicity of vitamin K analogs, ensuring efficient extraction from the aqueous media. thermofisher.com The organic layer is then separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solvent compatible with the chromatographic mobile phase. thermofisher.com

Isolation from Animal Tissues and Biological Fluids (e.g., plasma, serum, urine, feces)

Isolating this compound from complex in vivo matrices requires robust and multi-step sample preparation protocols.

Plasma and Serum: These are the most common matrices for studying the vitamin K cycle. nih.gov A typical workflow involves an initial protein precipitation with a solvent like ethanol, followed by LLE with a nonpolar solvent such as hexane, cyclohexane, or isooctane. nih.govovid.comthermofisher.com This dual-step process effectively removes proteins and extracts the lipophilic analyte. Some methods employ a one-step liquid extraction with cyclohexane after protein denaturation. ovid.com The small sample volume requirement, often as low as 0.2 mL, makes these methods suitable for clinical research. ovid.com

Animal Tissues: For tissue analysis, such as from the liver where vitamin K metabolism is prominent, the sample must first be homogenized. nih.gov Following homogenization, the procedure mirrors that for plasma, involving protein precipitation and LLE to extract the analyte from the complex tissue matrix. researchgate.net

Urine and Feces: Analysis in these matrices can provide insights into the excretion and metabolism of vitamin K. Sample preparation often involves enzymatic pre-treatment (e.g., with lipase) to release conjugated forms, followed by LLE or SPE to isolate the compound of interest. researchgate.net

Strategies for Mitigating Lipid Interference in Assays

A significant challenge in the quantification of any vitamin K compound is the interference from co-extracted endogenous lipids, which can suppress or enhance the analyte signal in the mass spectrometer (a phenomenon known as the matrix effect). nih.govfishersci.com

Efficient Sample Cleanup: The most direct strategy is a thorough sample preparation. A combination of protein precipitation and LLE is effective at removing a large portion of interfering substances. nih.gov Solid-phase extraction (SPE) can offer a more selective cleanup than LLE, though it may require more extensive method development. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is crucial for separating the analyte from any remaining matrix components before they enter the mass spectrometer. ovid.com Reversed-phase columns, such as those with C18, PFP (pentafluorophenyl), or specialized C30 modifications, are used to resolve the lipophilic analytes from isobaric interferences. ovid.comthermofisher.comresearchgate.net Isocratic or gradient elution with mobile phases typically consisting of methanol or acetonitrile with additives like formic acid or ammonium (B1175870) formate (B1220265) achieves the necessary separation. ovid.comthermofisher.com

Atmospheric Pressure Chemical Ionization (APCI): While electrospray ionization (ESI) is common, APCI has been shown to be less susceptible to ion suppression from lipids in vitamin K analysis, thereby improving method robustness. ovid.comresearchgate.net

Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard, such as Vitamin K1-d7 for the analysis of Vitamin K1 2,3-Epoxide, is the gold standard for compensating for matrix effects and variations in extraction recovery. ovid.comresearchgate.net Since the internal standard and the analyte co-elute and have nearly identical physicochemical properties, any signal suppression or enhancement experienced by the analyte will be mirrored by the internal standard, allowing for accurate quantification. researchgate.net

Methodological Validation Parameters for Research Assay Performance

To ensure that a quantification method is reliable and reproducible, it must be validated according to established guidelines. nih.govmdpi.com This involves assessing a range of performance characteristics.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity: This parameter defines the range over which the assay response is directly proportional to the analyte concentration. For Vitamin K1 2,3-Epoxide, analytical methods have demonstrated linearity over a range of 100 to 10,000 pg/mL in human plasma. nih.govovid.com Another method reported a linear range from 0.1 ng/mL to 1000 ng/mL in serum. thermofisher.com The coefficient of determination (R²) for the calibration curve is typically expected to be >0.99. mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.commdpi.com These values are highly dependent on the sample preparation technique and instrumentation.

Reported LOD and LOQ for Vitamin K1 2,3-Epoxide Analysis
Sample Preparation MethodLODLOQMatrixReference
Protein Precipitation (PPX)2.5 pg/mL5 pg/mLSerum thermofisher.com
Liquid-Liquid Extraction (LLE)1 ng/mL2.5 ng/mLSerum thermofisher.com
LC-APCI-MS/MS30 pg/mL (for Vitamin K1)100 pg/mL (LLOQ)Human Plasma nih.gov

Precision, Accuracy, and Recovery Assessments

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For bioanalytical methods, intra- and inter-assay precision should typically be within 15%. researchgate.net Studies have reported inter-assay precision with a %CV of less than 10% for vitamin K compounds. thermofisher.comthermofisher.com

Accuracy: This refers to the closeness of the mean test results to the true or accepted reference value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal value. mdpi.com Acceptable accuracy is generally within ±15% of the nominal value (or ±20% at the LOQ). researchgate.net

Recovery: Extraction recovery measures the efficiency of the sample preparation process. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a standard solution of the same concentration. High and consistent recovery is desirable. For Vitamin K1 2,3-Epoxide, extraction recoveries have been reported in the range of 91.0–96.9%. ovid.com

Summary of Precision, Accuracy, and Recovery Data
ParameterAcceptable RangeReported Value (Example)Reference
Inter-Assay Precision (%CV)<15%<10% thermofisher.comthermofisher.com
Accuracy (% Bias)±15%-10.5% to 8.2% mdpi.com
Extraction RecoveryConsistent and High91.0% - 96.9% ovid.com

Evaluation of Matrix Effects and Selectivity

Matrix Effects: As discussed, the biological matrix can interfere with analyte ionization. The matrix effect is quantitatively assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solvent. nih.gov The use of a co-eluting stable isotope-labeled internal standard, such as Vitamin K1-d7 for the unlabeled epoxide or a further labeled analog for this compound, is the most effective way to correct for these effects. ovid.comresearchgate.net In one validated method, the matrix effects for Vitamin K1 2,3-Epoxide were reported to be negligible, ranging from 96.3% to 100.1%. ovid.com

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, selectivity is achieved through the combination of chromatographic retention time and the specificity of tandem mass spectrometry. By using selective reaction monitoring (SRM) or multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are monitored. For Vitamin K1 2,3-Epoxide, the transition m/z 467.5 → 161.2 has been used for quantification in positive ionization mode. ovid.com For its deuterated counterpart, this compound, this precursor ion m/z would be shifted to approximately 474.5, providing high selectivity against endogenous interferences and the non-labeled form.

High-Throughput Analytical Platforms for Large-Scale Research Studies

The demand for analyzing a large volume of samples in clinical and epidemiological research has spurred the development of high-throughput analytical platforms. These platforms are characterized by their speed, sensitivity, and automation, enabling the rapid and reliable quantification of analytes like Vitamin K1 2,3-epoxide from biological matrices. The cornerstone of these platforms is often liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.

A key component in achieving accurate and precise quantification with LC-MS/MS, especially in high-throughput settings, is the use of stable isotope-labeled internal standards. For the analysis of Vitamin K1 2,3-epoxide, Vitamin K1-d7 is commonly employed as the internal standard. During the analytical process, it is essential to account for any potential in-source transformation or metabolic conversion of the internal standard itself.

Manual sample preparation is a significant bottleneck in large-scale studies. Automated systems are therefore integral to high-throughput platforms. These systems utilize robotic liquid handlers to perform various sample preparation steps with high precision and reproducibility. Common automated sample preparation techniques for Vitamin K1 2,3-epoxide analysis include:

Automated Solid-Phase Extraction (SPE): This is a popular technique for the cleanup and concentration of analytes from complex biological matrices like plasma or serum. nih.gov Automated SPE systems can process 96-well plates, significantly increasing throughput. The use of online SPE-LC-MS/MS further enhances efficiency by integrating sample extraction directly with the analytical separation and detection. nih.govsdu.dk

Automated Liquid-Liquid Extraction (LLE): LLE is another effective method for extracting lipophilic compounds like vitamin K metabolites. nih.gov Robotic platforms can automate the addition of extraction solvents, vortexing, and the transfer of the organic layer, minimizing manual intervention and variability.

Automated Protein Precipitation (PP): This is a simpler and faster method for removing proteins from biological samples. While it may be less clean than SPE or LLE, its speed makes it suitable for certain high-throughput applications. Automation of this process involves the precise addition of a precipitating agent, centrifugation, and transfer of the supernatant.

Table 1: Comparison of Automated Sample Preparation Techniques for High-Throughput Analysis
TechniquePrincipleAdvantages for High-Throughput AnalysisConsiderations
Automated Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while interferences are washed away.High selectivity, good concentration factor, amenable to 96-well format.Method development can be complex.
Automated Liquid-Liquid Extraction (LLE)Analyte is partitioned between two immiscible liquid phases.Effective for lipophilic compounds, can provide clean extracts.Use of organic solvents, emulsion formation can be an issue.
Automated Protein Precipitation (PP)Proteins are precipitated out of the sample by adding a solvent or salt.Simple, fast, and cost-effective.May result in less clean extracts and potential for matrix effects.

Modern LC-MS/MS systems are designed for high-throughput analysis, featuring rapid chromatography and sensitive detection.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes to achieve faster separations and higher resolution compared to traditional HPLC. This significantly reduces the analysis time per sample, often to just a few minutes. nih.gov

Tandem Mass Spectrometry: Triple quadrupole mass spectrometers are the most commonly used instruments for quantitative analysis due to their high sensitivity and specificity in selected reaction monitoring (SRM) mode. nih.gov The SRM transitions for Vitamin K1 2,3-epoxide and its deuterated internal standard are carefully selected to ensure accurate quantification without interference from other matrix components. nih.gov

The table below summarizes typical performance characteristics of a high-throughput LC-MS/MS method for the simultaneous determination of Vitamin K1 and Vitamin K1 2,3-epoxide using Vitamin K1-d7 as an internal standard. nih.gov

Table 2: Performance Characteristics of a High-Throughput LC-APCI-MS/MS Method
ParameterVitamin K1Vitamin K1 2,3-epoxide
Linearity Range100 - 10,000 pg/mL100 - 10,000 pg/mL
Extraction Recovery87.8 - 93.3%91.0 - 96.9%
Matrix Effect93.6 - 96.0%96.3 - 100.1%
Run Time15 min
Sample Volume0.2 mL

The integration of robotics is a hallmark of modern high-throughput analytical platforms. youtube.com Fully automated systems can manage the entire workflow, from sample retrieval from storage to final data analysis. nih.gov These integrated systems often include:

Robotic Arms: To move microplates between different modules (e.g., liquid handler, centrifuge, plate reader, LC-MS/MS autosampler).

Plate Hotels or Carousels: For storing sample and reagent plates.

Automated Centrifuges and Evaporators: For sample processing steps.

Control Software: To schedule and coordinate the operation of all components.

The use of such integrated systems not only maximizes throughput but also enhances data quality by ensuring consistent sample handling and reducing the potential for human error. youtube.com

Mechanistic and Preclinical Research Applications of Vitamin K1 D7 2,3 Epoxide

Elucidating the Dynamics of the Vitamin K Cycle in Animal Models

Stable isotope labeling is a key technique for studying the in vivo turnover rates of various proteins and metabolites. The use of deuterated compounds, such as Vitamin K1-d7 2,3-epoxide, allows researchers to distinguish between exogenously administered compounds and their endogenous counterparts, enabling precise tracking of metabolic conversion and turnover.

In preclinical studies, deuterium-labeled phylloquinone (PK), such as d4-PK, has been effectively used in rat models to trace its conversion to deuterated menaquinone-4 (d4-MK-4). This methodology establishes a clear precedent for the use of deuterated forms of vitamin K to follow their metabolic pathways. Following administration, tissue samples can be analyzed at various time points to measure the concentrations of the labeled precursor and its metabolites.

This approach allows for the quantitative assessment of the conversion of deuterated Vitamin K1 to this compound. By measuring the appearance and accumulation of the d7-epoxide in tissues like the liver, where the vitamin K cycle is highly active, researchers can determine the rate and extent of this critical step in the cycle. Such studies have also identified other metabolites, for instance, in rats injected with vitamin K1 epoxide, 3-hydroxy-2,3-dihydrovitamin K1 was identified as a significant metabolite, and its formation was notably higher in warfarin-resistant strains. nih.gov

The turnover rate of vitamin K species in different tissues is a crucial parameter for understanding its physiological roles and the impact of various factors, such as disease states or drug treatments. In a rat model of chronic kidney disease (CKD), for example, tissue concentrations of K1 and MK-4 were found to be significantly altered, suggesting that the disease state impacts vitamin K metabolism. Specifically, rats with CKD had lower levels of K1 in the liver, spleen, and heart, alongside decreased expression of the vitamin K recycling enzyme, VKOR, in the thoracic aorta.

The use of deuterated forms of vitamin K, including this compound, would allow for more precise measurements of these turnover rates. By introducing a known amount of the labeled compound, researchers can monitor its decay over time and the appearance of its metabolic products, providing a dynamic view of the vitamin K cycle. This approach can help to clarify how different physiological and pathological conditions affect the efficiency of vitamin K recycling and utilization in various tissues.

Investigation of Enzyme Kinetics and Substrate Specificity in vitro

In vitro assays using purified enzymes or microsomal preparations are fundamental to characterizing the biochemical properties of the enzymes involved in the vitamin K cycle. The use of deuterated substrates can provide deeper insights into reaction mechanisms and enzyme kinetics.

Vitamin K epoxide reductase (VKOR) is the key enzyme responsible for reducing vitamin K epoxide back to vitamin K quinone, a critical step for sustaining the vitamin K cycle. The kinetic parameters of VKOR, Michaelis constant (Km) and maximum velocity (Vmax), have been determined for unlabeled Vitamin K1 2,3-epoxide in various species. These parameters provide a measure of the enzyme's affinity for its substrate and its catalytic efficiency.

Apparent Kinetic Constants of VKOR for Vitamin K1 2,3-Epoxide in Hepatic Microsomes of Various Species
SpeciesKm (µM)Vmax (nmol/mg/min)
Bovine4.3235.7
Canine3.8942.1
Equine6.4685.7
Human2.4119.5
Murine3.1257.3
Ovine4.1141.2
Porcine3.9863.4
Rat4.5552.6

Data adapted from a comparative in vitro study of VKOR activity. nih.gov

The vitamin K cycle involves several key enzymes, including γ-glutamyl carboxylase (GGCX), which catalyzes the epoxidation of vitamin K, and other potential reductases that can act on vitamin K quinone. In vitro studies have shown that VKOR is highly specific for Vitamin K1 epoxide. nih.gov

Another enzyme, Vitamin K epoxide reductase complex subunit 1-like 1 (VKORC1L1), also exhibits VKOR activity. Kinetic studies have been performed on VKORC1L1, revealing its own set of kinetic parameters for vitamin K1 epoxide. The use of deuterated substrates like this compound in comparative studies with VKORC1 and VKORC1L1 could help to further delineate their respective roles and substrate specificities in different tissues and under various physiological conditions.

Michaelis-Menten Kinetic Parameters for DTT-Driven VKOR Activity of VKORC1L1
SubstrateKm (µM)Vmax (nmol·mg⁻¹·hr⁻¹)
Vitamin K1 epoxide4.152.57
Vitamin K2 epoxide11.2413.46

Data from a study on human VKORC1L1 expressed in HEK 293T cells. nih.gov

Exploring the Molecular Basis of Anticoagulant Action on the Vitamin K Epoxide Cycle in Animal Models

Oral anticoagulants like warfarin (B611796) exert their therapeutic effect by inhibiting VKOR, thereby disrupting the vitamin K cycle and reducing the production of active vitamin K-dependent clotting factors. The use of deuterated vitamin K species can be instrumental in studying the precise molecular interactions between anticoagulants and the enzymes of the vitamin K cycle in vivo.

In animal models, the administration of warfarin leads to a measurable inhibition of vitamin K and vitamin K-epoxide reductases. jci.org Studies in both normal and warfarin-resistant rat strains have provided significant insights into the mechanisms of anticoagulant action and resistance. For instance, after injecting vitamin K1 epoxide into rats, the formation of a specific metabolite was significantly greater in warfarin-resistant strains, and its formation was not inhibited by anticoagulants under conditions that completely blocked VKOR activity. nih.gov This suggests the existence of alternative metabolic pathways that are not targeted by these drugs.

By using this compound in such animal models, researchers could more accurately trace the metabolic fate of the epoxide in the presence and absence of anticoagulants. This would allow for a more detailed understanding of how these drugs alter the flux through the vitamin K cycle and could help in identifying the specific enzymatic steps that are affected, as well as potential bypass mechanisms that contribute to drug resistance.

Monitoring Accumulation of Epoxide in Response to Anticoagulants

The vitamin K cycle is a critical pathway for the post-translational modification of vitamin K-dependent proteins, which are essential for blood coagulation. youtube.com During this cycle, vitamin K hydroquinone (B1673460) is converted to vitamin K 2,3-epoxide. nih.gov The enzyme vitamin K epoxide reductase (VKOR) is responsible for recycling the epoxide back to its active quinone form. youtube.com

Oral anticoagulants, such as warfarin, exert their therapeutic effect by inhibiting VKOR. youtube.com This inhibition disrupts the vitamin K cycle, leading to an accumulation of vitamin K 2,3-epoxide in the liver and circulation. nih.govnih.gov The use of isotopically labeled compounds like this compound, in conjunction with sensitive analytical methods like high-pressure liquid chromatography, enables researchers to accurately monitor this accumulation. nih.gov

Studies in healthy volunteers have demonstrated a direct relationship between the dose of warfarin and the plasma concentration of vitamin K1 2,3-epoxide. nih.gov Even at low doses, where there is no significant change in clotting factor activity, an increase in the epoxide can be detected, highlighting the sensitivity of this biomarker for assessing the pharmacodynamic effect of anticoagulants. nih.gov

Table 1: Effect of Low-Dose Warfarin on Plasma Vitamin K1 2,3-Epoxide Levels

Warfarin DoseSteady-State Plasma Warfarin Concentration (ng/mL)Peak Plasma Vitamin K1 2,3-Epoxide Concentration (ng/mL)
0.2 mg/day41-99Variable, but detectable
1 mg/day157-29231-409

Data compiled from a study on healthy volunteers demonstrating the dose-dependent accumulation of Vitamin K1 2,3-epoxide in response to warfarin. nih.gov

Correlating Epoxide Levels with Biochemical Markers of Vitamin K Status

The accumulation of vitamin K 2,3-epoxide due to impaired recycling is indicative of a poor vitamin K status. This can be correlated with other biochemical markers that reflect the activity of vitamin K-dependent proteins. Two such markers are undercarboxylated osteocalcin (B1147995) (%ucOC) and protein induced by vitamin K absence or antagonist-II (PIVKA-II).

Osteocalcin is a vitamin K-dependent protein involved in bone metabolism. nih.gov Inadequate vitamin K levels lead to the circulation of undercarboxylated osteocalcin, and a high %ucOC is a recognized indicator of poor vitamin K status. researchgate.net PIVKA-II, also known as des-gamma-carboxy prothrombin, is an inactive precursor of prothrombin that accumulates in the blood when vitamin K is deficient. organscigroup.us Elevated levels of PIVKA-II are considered a sensitive marker of subclinical vitamin K deficiency. researchgate.netnih.gov

Research has shown that conditions or genetic factors that impair the efficiency of the vitamin K cycle, leading to higher epoxide levels, are also associated with increased levels of these markers. nih.gov For instance, certain polymorphisms in the VKORC1 gene can affect the enzyme's efficiency, leading to alterations in vitamin K status and, consequently, elevated levels of %ucOC and PIVKA-II. nih.govresearchgate.net

Table 2: Correlation of Vitamin K Epoxide Levels with Markers of Vitamin K Status

Vitamin K StatusExpected Vitamin K1 2,3-Epoxide LevelCorresponding PIVKA-II LevelCorresponding %ucOC Level
SufficientLowNormalNormal
DeficientHighElevatedElevated

This table illustrates the general relationship between Vitamin K1 2,3-epoxide and other biochemical markers of vitamin K status.

Discovery of Novel Enzymes or Factors Modulating Vitamin K Epoxide Metabolism

The primary enzyme responsible for the reduction of vitamin K 2,3-epoxide is vitamin K epoxide reductase complex subunit 1 (VKORC1). nih.govmedlineplus.gov The discovery of the gene encoding this enzyme has significantly advanced our understanding of the vitamin K cycle and the mechanism of action of anticoagulants. nih.gov

More recently, a paralog of VKORC1, named VKORC1L1, has been identified. nih.gov This enzyme also possesses the ability to reduce vitamin K 2,3-epoxide and is thought to play a role in the antioxidant functions of vitamin K. nih.govnih.gov Research suggests that VKORC1 and VKORC1L1 may have different tissue expression patterns, with VKORC1 being highly expressed in the liver and exocrine tissues, while VKORC1L1 shows high transcription levels in the brain. nih.gov

The use of labeled compounds like this compound is instrumental in functional studies of these enzymes. nih.gov By using cell-based assays with reporter proteins, researchers can quantify the activity of these reductases and screen for other potential enzymes or factors that may be involved in the vitamin K cycle. nih.gov Such studies are crucial for identifying all the components of this vital metabolic pathway.

Comparative Metabolic Studies Across Different Species or Cell Lines Using Labeled Compounds

The metabolism of vitamin K and the activity of the enzymes involved can vary across different species. Comparative studies are therefore essential to understand these differences, which can have implications for preclinical drug development and toxicological assessments.

An in vitro study comparing the activity of vitamin K1 2,3-epoxide reductase in liver microsomes from various species, including bovine, canine, equine, human, murine, ovine, porcine, and rat, revealed significant interspecies differences in enzyme kinetics. nih.gov The apparent Michaelis constant (Km app), maximum velocity (Vmax), and intrinsic clearance (Clint app) all varied among the species studied. nih.gov

Table 3: Interspecies Comparison of Vitamin K1 2,3-Epoxide Reductase Kinetics

SpeciesKm app (µM)Vmax (nmol/mg/min)Clint app (mL/mg/min)Warfarin IC50 (µM)
Human----
Murine---0.17
Porcine----
Rat---0.07

Data from a comparative study on hepatic microsomes. nih.gov A dash (-) indicates data not provided in the abstract. The significant difference in warfarin IC50 between murine and rat microsomes suggests varying susceptibility to the anticoagulant.

Furthermore, labeled compounds are utilized in different cell lines, such as HEK293, to investigate the intricacies of the vitamin K cycle. nih.govsigmaaldrich.com These cell-based models allow for controlled experiments to elucidate the function of specific enzymes and the effects of genetic variations on vitamin K metabolism. sigmaaldrich.com The use of this compound in such systems provides a powerful tool for detailed mechanistic investigations.

Future Directions and Emerging Avenues in Vitamin K1 D7 2,3 Epoxide Research

Advancements in Analytical Techniques and Miniaturization for Micro-sample Analysis

The accurate quantification of Vitamin K1 2,3-epoxide and its related vitamers in biological matrices is challenging due to their low circulating concentrations and the presence of interfering lipids. nih.gov High-performance liquid chromatography (HPLC) combined with various detection methods has been a standard approach. nih.gov However, the future of analytics in this field lies in the continued development and refinement of mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com

Recent advancements have focused on creating high-throughput, sensitive, and selective assays. For instance, a high-throughput LC-MS/MS method was developed that requires only 50 µL of serum or plasma, with a total analysis time of 4.5 minutes per sample, making it suitable for large-scale epidemiological studies. nih.gov The use of isotopically labeled internal standards, such as Vitamin K1-d7, is critical in these methods to ensure accuracy. nih.govfishersci.com

A significant trend is the miniaturization of sample preparation and analysis. This is crucial when dealing with limited sample volumes, such as in neonatal or preclinical studies. nih.gov The development of methods that can accurately quantify Vitamin K1 2,3-epoxide from just a few microliters of plasma represents a major step forward, enabling more detailed pharmacokinetic and pharmacodynamic studies. nih.gov

TechniqueSample MatrixSample VolumeKey AdvantagesReference
LC-MS/MSHuman Plasma50 µLHigh-throughput, automated, suitable for epidemiological studies nih.gov
LC-APCI-MS/MSHuman Plasma0.2 mLQuantifies endogenous Vitamin K1 and Vitamin K1 2,3-epoxide nih.gov
UPLC-ESI-MS/MSHuman Plasma & Urine1.0 mLDetects free menadione (B1676200), aiding metabolism studies nih.gov
LC-Hybrid Quadrupole Linear Ion Trap MSHuman Serum & PlasmaNot SpecifiedDirectly and accurately estimates K1, K1O, and MK-4 in ng/L-μg/L range nih.gov

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of advanced "omics" technologies is set to revolutionize our understanding of the broader impact of the vitamin K cycle. Metabolomics and proteomics, in particular, offer the potential to uncover novel biomarkers and pathways associated with Vitamin K1 2,3-epoxide metabolism.

High-Resolution Structural Biology of VKOR-Epoxide Interactions

Understanding the precise molecular interactions between Vitamin K1 2,3-epoxide and its recycling enzyme, vitamin K epoxide reductase (VKOR), is fundamental to comprehending the vitamin K cycle and developing new anticoagulant drugs. acs.orgresearchgate.net A major challenge in this area has been the difficulty in determining the three-dimensional structure of the human VKORC1 enzyme, as it is an integral membrane protein. acs.orgresearchgate.net

Future research will focus on overcoming this hurdle to obtain high-resolution crystal structures of human VKORC1 in complex with its substrate, Vitamin K1 epoxide. While the structure of a bacterial VKOR homolog has been solved, providing some insights, the human enzyme is sufficiently different that its own structure is required for detailed mechanistic understanding. elsevierpure.comnih.gov Molecular modeling and in vitro enzymatic assays have begun to identify key amino acid residues (such as F55, N80, and F83) that are crucial for binding the epoxide. acs.orgresearchgate.net These residues appear to work together to position the Vitamin K epoxide near the C135 catalytic residue. acs.org High-resolution structural data would validate these models and accelerate the design of novel, more specific VKOR inhibitors. elsevierpure.comnih.gov

VKORC1 ResidueProposed Function in Epoxide BindingReference
F55Acts in concert with N80 to prevent the naphthoquinone head from rotating away from the active site. acs.orgresearchgate.net
N80Works with F55 to prevent naphthoquinone head rotation. acs.orgresearchgate.net
F83Prevents vitamin K from sliding out of the enzymatic pocket by stabilizing its hydrophobic tail. acs.orgresearchgate.net
C135Key catalytic residue for the reduction reaction. acs.org

Development of Advanced in vitro and ex vivo Model Systems for Mechanistic Research

To probe the detailed mechanisms of Vitamin K1 2,3-epoxide reduction and function, sophisticated model systems are essential. While much has been learned from studies using liver microsomes, future research will increasingly rely on more complex and physiologically relevant models. nih.gov

Cell-based assays, such as those using human embryonic kidney (HEK) 293 cells or Spodoptera frugiperda (Sf9) insect cells engineered to express human VKORC1, are powerful tools for screening potential inhibitors and studying the effects of genetic mutations on enzyme activity. nih.govnih.govnih.gov These systems allow for the controlled investigation of the enzyme's function in a cellular context. nih.gov

Further advancements will likely involve the use of organoid technology and precision-cut tissue slices. These ex vivo models better replicate the complex cellular environment and architecture of tissues like the liver, where most vitamin K metabolism occurs. pathbank.org Such systems would be invaluable for studying the interplay between VKORC1 and its redox partners, as well as exploring tissue-specific differences in vitamin K metabolism.

Exploration of Non-Canonical Roles and Novel Metabolic Pathways of Vitamin K Epoxide

Historically, the vitamin K cycle has been almost exclusively linked to its role as a cofactor for γ-glutamyl carboxylase, which is necessary for activating blood clotting factors. pathbank.orgyoutube.com However, emerging research is uncovering non-canonical functions of vitamin K that extend far beyond coagulation.

A significant recent discovery is the role of a non-canonical vitamin K cycle as a potent suppressor of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. nih.govresearchgate.net In this pathway, the fully reduced form of vitamin K (vitamin K hydroquinone) acts as a powerful radical-trapping antioxidant. nih.govresearchgate.net This protective effect is mediated by the ferroptosis suppressor protein 1 (FSP1), which has been identified as a warfarin-resistant vitamin K reductase. nih.govresearchgate.net This discovery opens up a completely new area of investigation into the therapeutic potential of modulating the vitamin K cycle to protect against conditions involving oxidative stress and cell death, such as ischemia-reperfusion injury and degenerative diseases. nih.govnih.gov Other studies have pointed to novel roles for vitamin K in regulating gene transcription and promoting neural differentiation, suggesting that the full scope of its biological activities is yet to be fully appreciated. mdpi.com

Q & A

Q. How is Vitamin K1-d7 2,3-Epoxide synthesized and characterized for use as an isotopic internal standard in metabolic studies?

this compound is synthesized via deuterium labeling at specific positions (e.g., the phytyl side chain and methyl groups) to ensure isotopic distinction from its non-deuterated counterpart. Characterization involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to confirm isotopic purity (>95%) and structural integrity. For example, deuterium incorporation is validated by comparing spectral data with non-deuterated Vitamin K1 2,3-Epoxide . Stability testing under storage conditions (-20°C) is critical to prevent degradation, as outlined in supplier protocols .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard. A validated method includes:

  • Sample preparation : Solid-phase extraction (SPE) to isolate the compound from plasma or liver homogenates.
  • Chromatography : Reverse-phase C18 columns with methanol/water gradients, achieving baseline separation (retention time ~8 minutes) .
  • Detection : Multiple reaction monitoring (MRM) transitions specific to the deuterated epoxide (e.g., m/z 474 → 187 for quantification). Calibration curves should span 0.1–1000 ng/mL, with inter-day precision <15% .

Q. How does this compound function in the Vitamin K cycle, and what experimental models are used to study its recycling?

The compound serves as a tracer for the enzymatic reduction of Vitamin K1 2,3-Epoxide to its hydroquinone form by vitamin K epoxide reductase (VKOR). In vitro models include:

  • HepG2 cells : Incubated with deuterated epoxide to track reductase activity via LC-MS/MS .
  • VKORC1 knockout mice : Used to validate enzyme-specific recycling pathways by comparing wild-type and mutant metabolic profiles .

Advanced Research Questions

Q. What experimental designs address isotopic interference when co-analyzing this compound with endogenous Vitamin K metabolites?

Key considerations include:

  • Isotopic purity : Ensure deuterated standards do not contain unlabeled impurities, which can skew quantification. Regular batch verification via HR-MS is required .
  • Cross-talk correction : Adjust MS parameters to avoid overlap between deuterated and non-deuterated MRM transitions. For example, use distinct product ions (e.g., m/z 187 for d7 vs. m/z 180 for non-deuterated) .
  • Matrix effects : Spike-and-recovery experiments in biological matrices (e.g., plasma) to validate extraction efficiency and ion suppression .

Q. How can researchers resolve contradictions in reported VKORC1 inhibition constants (Ki) when using this compound in enzyme kinetics studies?

Discrepancies often arise from differences in:

  • Enzyme sources : Recombinant human VKORC1 vs. liver microsomes. Standardize enzyme preparations to minimize variability .
  • Redox conditions : Maintain strict control of dithiothreitol (DTT) concentrations, as VKORC1 activity is redox-sensitive.
  • Data normalization : Express activity as epoxide reduction rate (pmol/min/mg protein) relative to a non-deuterated internal control .

Q. What methodologies are employed to study the isotope effect of deuterium labeling on this compound’s metabolic stability?

Comparative pharmacokinetic (PK) studies in rodent models:

  • Administer equimolar doses of deuterated and non-deuterated epoxide.
  • Measure plasma half-life (t1/2) and hepatic clearance using LC-MS/MS.
  • A higher t1/2 for the deuterated form indicates a kinetic isotope effect, suggesting slower enzymatic processing .

Q. How do researchers validate the role of this compound in drug-anticoagulant interaction studies?

  • In vitro assays : Co-incubate warfarin or acenocoumarol with deuterated epoxide in human hepatocytes. Monitor reductase inhibition via LC-MS/MS quantification of residual epoxide .
  • In vivo models : Use deuterated epoxide to trace warfarin’s effect on Vitamin K recycling in rats. Compare epoxide accumulation in plasma and liver .

Methodological Challenges and Best Practices

Q. What steps ensure reproducibility in experiments using this compound?

  • Storage : Aliquot and store at -20°C in amber vials to prevent light-induced degradation .
  • Documentation : Report isotopic purity, batch number, and supplier in methods sections.
  • Negative controls : Include matrices without deuterated standards to identify background interference .

Q. How should researchers handle conflicting data on epoxide accumulation in genetic variants of VKORC1?

  • Genotype-phenotype correlation : Sequence VKORC1 in study subjects (e.g., -1639G>A SNP) and stratify data by haplotype .
  • Dose-response curves : Test multiple epoxide concentrations to account for variant-specific enzyme kinetics .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing isotopic tracer data in Vitamin K cycle studies?

  • Compartmental modeling : Use software like NONMEM to estimate rate constants for epoxide reduction and recycling .
  • Multivariate analysis : Principal component analysis (PCA) to identify metabolic outliers in large datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.